5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole
Description
Significance of Nitrogen and Sulfur Heterocycles in Medicinal Chemistry and Organic Synthesis
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the development of new medicines. humanjournals.com Those incorporating nitrogen and sulfur are of exceptional interest due to their diverse biological activities. nih.gov These heterocycles can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like proteins and nucleic acids, which is a key factor in their pharmacological effects. sigmaaldrich.com The presence of nitrogen and sulfur atoms can influence a molecule's polarity, lipophilicity, and metabolic stability, all critical parameters in drug design. researchgate.net Consequently, nitrogen-sulfur heterocycles are integral components of many approved drugs and are a continuous focus of research in the quest for new and improved therapeutic agents. nih.govresearchgate.net
The Thiazole (B1198619) Ring System: A Privileged Scaffold in Bioactive Molecules
The thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.com This designation stems from its frequent appearance in a multitude of biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. ut.ac.irsapub.org The thiazole nucleus is a key component of numerous FDA-approved drugs, highlighting its clinical importance. chemicalbook.com
The chemistry of thiazoles dates back to the 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for their synthesis. sapub.org The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a widely used method for constructing the thiazole ring. jchemrev.com Over the years, numerous synthetic methodologies have been developed to access a diverse array of substituted thiazoles, enabling extensive exploration of their structure-activity relationships. sapub.org This continuous evolution of synthetic strategies has been instrumental in the discovery of new thiazole-based drug candidates.
The 1,3-thiazole ring is an aromatic system, a property that contributes significantly to its stability and chemical reactivity. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. jchemrev.comontosight.ai The nitrogen atom in the ring acts as a base, although it is less basic than in pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. jchemrev.com The electronic structure of the thiazole nucleus makes it susceptible to various chemical transformations, including electrophilic and nucleophilic substitution reactions, which allows for the facile introduction of different functional groups to modulate its biological activity. ontosight.ai
The Nitro Group as a Key Pharmacophore and Bioactivation Element in Nitroheterocycles
The nitro group (-NO2) is a potent electron-withdrawing group that plays a critical role as a pharmacophore in many nitroheterocyclic drugs. globalresearchonline.net Its presence can significantly impact a molecule's electronic properties, which in turn can influence its biological activity. In many instances, the therapeutic effect of nitroheterocycles is dependent on the reductive bioactivation of the nitro group. globalresearchonline.net This process, which often occurs under hypoxic conditions such as those found in anaerobic bacteria or solid tumors, leads to the formation of reactive nitrogen species that can damage cellular macromolecules and lead to cell death. This mechanism of action forms the basis for the use of nitroheterocyclic compounds as antimicrobial and anticancer agents.
Research Focus on 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole as a Compound of Interest
The compound this compound integrates three key pharmacophoric units: the thiazole ring, the pyrrole (B145914) moiety, and a nitro group. This unique combination of structural features suggests potential for interesting biological activity. The thiazole and pyrrole rings provide a scaffold that can be tailored for specific biological targets, while the nitro group offers the possibility of bioreductive activation, potentially leading to selective toxicity against certain pathogens or cancer cells.
| Property | Value |
| Molecular Formula | C7H5N3O2S |
| Molecular Weight | 195.20 g/mol |
The lack of extensive research on this compound presents a significant knowledge gap. Further investigation into its synthesis, chemical properties, and a broad screening for biological activities would be necessary to ascertain its potential as a lead compound in drug discovery. The foundation of knowledge surrounding its constituent parts provides a strong rationale for such exploratory research.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)6-5-8-7(13-6)9-3-1-2-4-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKAZWKRCHADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Nitro 2 1h Pyrrol 1 Yl 1,3 Thiazole and Its Analogues
Established and Novel Approaches to the 1,3-Thiazole Core Synthesis
The formation of the 1,3-thiazole ring is a foundational step in the synthesis of the target molecule. Various methods, from classic named reactions to modern cyclization protocols, are utilized to construct this essential heterocyclic scaffold.
Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and versatile method for constructing the thiazole ring. wikipedia.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgmdpi.com For the synthesis of precursors to the target molecule, this typically involves reacting a suitable α-halocarbonyl compound with a thiourea (B124793) derivative. mdpi.com
Modern adaptations of the Hantzsch synthesis focus on improving yields, simplifying procedures, and employing more environmentally benign conditions. mdpi.com For instance, catalyst-free heterocyclization reactions have been developed, and the use of solid-phase synthesis has enabled the efficient creation of thiazole libraries. researchgate.net The reaction conditions can influence the regioselectivity, with neutral solvents typically yielding 2-aminothiazoles, while acidic conditions can produce mixtures including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
A key precursor for the target molecule is 2-amino-5-nitrothiazole (B118965). A known pathway to this intermediate avoids the direct hazardous nitration of 2-aminothiazole (B372263). google.com This process involves the halogenation of a N,N-dialkyl-2-nitroetheneamine, followed by a reaction with thiourea to form a thiazole precursor, which is then hydrolyzed to yield 2-amino-5-nitrothiazole. google.com
Cyclization Reactions in Thiazole Ring Formation
Beyond the Hantzsch synthesis, other cyclization strategies are employed to form the thiazole ring. These methods often provide access to diverse substitution patterns. One notable approach involves the cyclization of N-substituted α-amino acids. bohrium.comacs.orgchemrxiv.org This metal-free, one-pot procedure uses thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford 2,5-disubstituted thiazoles in excellent yields. acs.orgresearchgate.netfigshare.com In this reaction, thionyl chloride serves multiple roles as an activating reagent, the source of the sulfur atom, and a facilitator for a deoxygenation step. acs.org
Other cyclization methods include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide. wikipedia.org Additionally, three-component reactions have been developed that combine, for example, enaminoesters, fluorodibromoiamides, and sulfur to selectively produce thiazoles. organic-chemistry.org These varied cyclization reactions provide a robust toolkit for chemists to construct the thiazole core with the desired substituents necessary for further functionalization. bohrium.comorganic-chemistry.org
Strategies for Incorporating the Pyrrole (B145914) Moiety
Once the thiazole ring is formed, the next critical step is the introduction of the pyrrole substituent at the C2 position. This can be achieved by either constructing the pyrrole ring onto a pre-functionalized thiazole or by coupling a pre-formed pyrrole ring.
Pyrrole Ring Synthesis and Functionalization
The synthesis of the pyrrole ring itself can be accomplished through various classical methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This method is highly effective for preparing a wide range of substituted pyrroles that can be subsequently used for coupling reactions. Functionalization of the pyrrole ring, if necessary before coupling, allows for the introduction of various substituents to modulate the electronic properties of the final molecule.
Coupling Reactions for Thiazole-Pyrrole Linkage
The formation of the C-N bond between the thiazole C2 position and the pyrrole nitrogen is a key transformation. A common strategy begins with a 2-aminothiazole precursor. The amino group can be converted into a suitable leaving group, or it can participate in reactions that build the pyrrole ring.
A direct approach involves the reaction of 2-aminothiazole with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde), under acidic conditions. This reaction, a variation of the Paal-Knorr synthesis, directly forms the N-thiazolyl pyrrole ring system.
Alternatively, modern cross-coupling reactions can be employed. If a 2-halothiazole is used as the starting material, a Buchwald-Hartwig amination reaction with pyrrole, catalyzed by a palladium or copper complex, can form the desired thiazole-pyrrole linkage. The C2-position of the thiazole ring is particularly susceptible to nucleophilic substitution, making it a reactive site for these types of coupling reactions. pharmaguideline.com
Introduction of the Nitro Group and Positional Selectivity
The final key structural feature of the target molecule is the nitro group at the C5 position of the thiazole ring. The introduction of this group must be carefully controlled to achieve the correct regiochemistry.
The electronic nature of the thiazole ring dictates the position of electrophilic substitution. The C5 position is relatively electron-rich, making it the preferred site for nitration. pharmaguideline.com However, the reactivity is influenced by the substituents already present on the ring. For a 2-(1H-pyrrol-1-yl)-1,3-thiazole substrate, the pyrrole group acts as an activating group, further directing the electrophilic nitrating agent to the C5 position.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions must be carefully controlled to prevent over-nitration or degradation of the starting material. The synthesis of 2-amino-5-nitrothiazole often serves as a key step, where the nitro group is introduced before the pyrrole moiety is formed. google.comnih.gov An alternative to direct nitration of the thiazole ring is to build the ring from a nitro-containing precursor, such as a halogenated 2-nitroetheneamine, which ensures the nitro group is in the correct position from the outset. google.com
Recent developments have also explored transition-metal-catalyzed C-H nitration reactions, although these are often directed to different positions depending on the catalyst and directing group used. For example, a Ruthenium-catalyzed reaction has been developed for the meta-selective nitration of 2-arylthiazoles on the aryl ring. nih.gov
Derivatization and Structural Diversification Strategies for 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole
The structural diversification of this compound can be achieved by targeting the thiazole and pyrrole rings for functionalization. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.
Functionalization at Thiazole Ring Positions (C2, C4, C5)
The thiazole ring in this compound presents distinct positions for chemical modification. The C2 position is already substituted with the pyrrole moiety. The primary sites for further functionalization are the C4 and C5 positions. However, the C5 position is occupied by a nitro group, which is a strong electron-withdrawing group and can influence the reactivity of the entire ring.
While specific examples of functionalization at the C4 and C5 positions of this compound are not extensively detailed in the available literature, general reactivity patterns of the thiazole ring can be considered. The presence of the nitro group at C5 deactivates the ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group or other leaving groups that might be introduced at the C4 position.
It is important to note that the direct functionalization of the C4 position would likely require specific synthetic strategies, possibly involving metalation or the use of pre-functionalized building blocks during the synthesis of the thiazole ring itself.
Functionalization at Pyrrole Ring Positions
The pyrrole ring attached to the C2 position of the thiazole offers additional sites for structural diversification. Pyrrole is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic substitution. The substitution pattern on the pyrrole ring will be directed by the electron-withdrawing effect of the 2-(5-nitrothiazolyl) substituent. This substituent is expected to deactivate the pyrrole ring towards electrophilic attack and direct incoming electrophiles primarily to the C4' and C5' positions (meta-like positions relative to the point of attachment).
Common electrophilic substitution reactions that could be explored for the functionalization of the pyrrole ring include:
Halogenation: Introduction of bromine or chlorine atoms.
Nitration: Introduction of an additional nitro group.
Acylation: Introduction of an acyl group via Friedel-Crafts acylation.
These modifications can introduce new functional groups that can be further elaborated, leading to a diverse library of analogues.
Development of Hybrid Molecules based on the 5-nitro-1,3-thiazole Scaffold
A prominent strategy in medicinal chemistry is the development of hybrid molecules, which combine two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. The 5-nitro-1,3-thiazole scaffold is a valuable component in the design of such hybrids.
Several studies have focused on synthesizing hybrid compounds incorporating the 5-nitrothiazole (B1205993) moiety with other biologically active scaffolds. uaeu.ac.aeresearchgate.net For instance, novel hybrid compounds containing a 5-nitrothiazole moiety have been synthesized and evaluated for their potential as antiparasitic agents. uaeu.ac.aeresearchgate.net This approach often involves linking the 5-nitrothiazole core to other heterocyclic systems or known pharmacophores through various linkers. The goal is to leverage the biological properties of the 5-nitrothiazole unit while potentially improving aspects like target selectivity, potency, or pharmacokinetic profiles. The synthesis of these hybrids typically involves multi-step reaction sequences where the 5-nitrothiazole core is coupled with other pre-synthesized molecular fragments.
| Hybrid Molecule Strategy | Rationale | Potential Advantages |
| Covalent linking of pharmacophores | Combining the biological activity of two distinct molecular entities. | Synergistic effects, dual-target activity, overcoming drug resistance. |
| Incorporation into larger scaffolds | Using the 5-nitrothiazole as a key building block in a more complex molecule. | Enhanced target binding, improved physicochemical properties. |
| Modification with bioactive side chains | Attaching known biologically active side chains to the 5-nitrothiazole core. | Modulation of activity, improved solubility and absorption. |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. When considering the synthesis of this compound and its analogues, several green chemistry strategies can be employed.
The synthesis of thiazole derivatives often involves condensation reactions. Green approaches to these reactions focus on the use of environmentally benign solvents, catalysts, and energy sources. For example, the use of water or glycerol (B35011) as a solvent, and the application of microwave irradiation or ultrasound to accelerate reactions, are well-established green chemistry techniques. ijzi.netorgchemres.org
In the context of synthesizing benzothiazole (B30560) derivatives, which share some synthetic principles with thiazoles, methods have been developed that utilize recyclable catalysts and are performed at room temperature, leading to high yields and short reaction times. mdpi.com These approaches often involve the condensation of an amine with a carbonyl compound, a reaction type that is central to many thiazole syntheses. The use of catalysts like copper sulfate (B86663) in aqueous media has also been reported for the green synthesis of benzothiazole-2-thiol derivatives. orgchemres.org
For the synthesis of this compound, a green chemistry approach would prioritize:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids.
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. ijzi.net
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste.
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Nitro 2 1h Pyrrol 1 Yl 1,3 Thiazole Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular framework.
In the ¹H NMR spectrum, the protons of the pyrrole (B145914) and thiazole (B1198619) rings are expected to appear in the aromatic region. The sole proton on the thiazole ring (H-4) would likely be the most downfield-shifted proton of the heterocyclic core due to the strong deshielding effect of the adjacent nitro group. The pyrrole protons typically present as two distinct multiplets, corresponding to the α-protons (H-2', H-5') and β-protons (H-3', H-4'). The chemical shifts are influenced by the solvent, with variations observed between different deuterated solvents. ipb.pt
The ¹³C NMR spectrum would complement the proton data, with the carbon atom C-5, bonded to the nitro group, expected at a significantly downfield chemical shift. The carbons of the pyrrole ring typically resonate at distinct positions, providing further confirmation of the structure. nih.gov
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity |
| Thiazole H-4 | 8.0 - 8.5 | - | s |
| Pyrrole H-2', H-5' | 7.0 - 7.5 | 120 - 125 | t |
| Pyrrole H-3', H-4' | 6.2 - 6.7 | 110 - 115 | t |
| Thiazole C-2 | - | 165 - 170 | - |
| Thiazole C-4 | - | 125 - 130 | - |
| Thiazole C-5 | - | 145 - 150 | - |
| Pyrrole C-2', C-5' | - | 120 - 125 | - |
| Pyrrole C-3', C-4' | - | 110 - 115 | - |
The connection between the pyrrole and thiazole rings is a single C-N bond, around which rotation can occur. This rotation may be hindered due to steric interactions or electronic effects, potentially leading to distinct, stable conformers in solution. documentsdelivered.com The planarity of the molecule is a key question; a significant dihedral angle between the two rings would impact the electronic conjugation.
Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. nih.gov If the rotational barrier is sufficiently high, separate signals for each conformer might be observed at low temperatures. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, allowing for the calculation of the rotational energy barrier. rsc.org
Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons on the pyrrole and thiazole rings. The presence or absence of specific NOE cross-peaks would provide direct evidence for the preferred conformation and the spatial proximity of different parts of the molecule. copernicus.org
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. wikipedia.org For this compound, the structure is generally locked, and significant prototropic tautomerism is not expected. The nitrogen atoms in both the pyrrole and thiazole rings are part of aromatic systems and lack acidic protons that could readily relocate. This is in contrast to systems like 2-aminopyrroles or pyrazolones, where amino or hydroxyl groups provide mobile protons, leading to observable amino-imino or keto-enol tautomerism. researchgate.netrsc.org The absence of such functional groups in the title compound suggests it exists predominantly in a single tautomeric form.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation
While NMR provides information about the structure in solution, Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state. jyu.fi An SCXRD analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles.
Key structural parameters of interest would include:
The dihedral angle between the planes of the pyrrole and thiazole rings, which would definitively describe the molecule's conformation. Studies on similar 2-aryl thiazole systems have shown that this angle can vary, influencing crystal packing. nih.gov
Bond lengths within the thiazole ring and the C-NO₂ bond, which can provide insight into the electronic effects of the nitro group.
Intermolecular interactions in the crystal lattice, such as π-π stacking or weak hydrogen bonds, which govern the solid-state packing arrangement. rsc.org
Interactive Table: Representative Crystallographic Data Expected from SCXRD
| Parameter | Expected Value/Type | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 | Unit cell dimensions. |
| α, β, γ (°) | 90-110 | Unit cell angles. |
| Z | 2 or 4 | Number of molecules per unit cell. |
| Dihedral Angle | 5-40° | Quantifies the twist between the pyrrole and thiazole rings. |
| C-NO₂ Bond Length | ~1.45 Å | Reflects the strength and nature of the nitro group attachment. |
| Intermolecular Contacts | >3.0 Å | Indicates packing forces like C-H···O or π-stacking. |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. wikipedia.org For this compound (C₇H₅N₃O₂S), the nominal molecular weight is 195 u. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 195 would be expected. The subsequent fragmentation is likely to be directed by the nitro group and the heterocyclic rings. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 u) and NO (30 u). semanticscholar.org Cleavage of the heterocyclic rings would also be a prominent feature.
Key expected fragmentation pathways include:
Loss of the nitro group: [M - NO₂]⁺, leading to a fragment at m/z 149.
Cleavage of the thiazole ring: Fission of the C-S and C-N bonds can lead to various smaller fragments.
Loss of the pyrrole moiety: Cleavage of the C-N bond linking the two rings could result in ions corresponding to the separate heterocyclic systems.
Interactive Table: Plausible Mass Spectrometry Fragmentation for C₇H₅N₃O₂S
| m/z | Proposed Fragment | Neutral Loss |
| 195 | [C₇H₅N₃O₂S]⁺˙ (Molecular Ion) | - |
| 165 | [C₇H₅N₂OS]⁺˙ | NO |
| 149 | [C₇H₅N₂S]⁺ | NO₂ |
| 121 | [C₅H₃NS]⁺ | NO₂, HCN |
| 99 | [C₃H₃N₂S]⁺ | C₄H₂O₂ |
| 67 | [C₄H₅N]⁺˙ (Pyrrole) | C₃N₂O₂S |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
For this compound, the vibrational spectra would be dominated by modes associated with the nitro group and the two heterocyclic rings.
Nitro Group Vibrations: The most characteristic bands are the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group, which are expected to be strong in the IR spectrum. These typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. esisresearch.org Other modes like scissoring, wagging, and rocking deformations appear at lower frequencies.
Heterocyclic Ring Vibrations: The C=N, C=C, and C-N stretching vibrations of the thiazole and pyrrole rings would produce a series of complex bands in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹.
Interactive Table: Key Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3100 - 3150 | Medium | Medium | Aromatic C-H Stretch (Pyrrole, Thiazole) |
| 1500 - 1560 | Strong | Medium | NO₂ Asymmetric Stretch (ν_as) |
| 1450 - 1550 | Medium | Strong | C=C / C=N Ring Stretching |
| 1335 - 1385 | Strong | Strong | NO₂ Symmetric Stretch (ν_s) |
| 800 - 860 | Medium | Weak | NO₂ Scissoring (δ) |
| 700 - 760 | Strong | Medium | C-H Out-of-plane Bending / NO₂ Wagging (ω) |
| 600 - 700 | Medium | Medium | Ring Deformation Modes |
Computational and Theoretical Investigations of 5 Nitro 2 1h Pyrrol 1 Yl 1,3 Thiazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.neteurjchem.com It is widely applied to molecules like thiazole (B1198619) derivatives to calculate optimized geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity. uobaghdad.edu.iqbohrium.com
The first step in most quantum chemical calculations is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole, this process would determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a 6-31G* or higher basis set, are commonly used for this purpose. eurjchem.comresearchgate.net The optimization process reveals the planarity or non-planarity between the pyrrole (B145914) and thiazole rings and the orientation of the nitro group. The conformation of the nitro group is particularly important as its angle relative to the aromatic system can influence the molecule's electronic properties and reactivity. mdpi.com Studies on similar thiazole derivatives have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole and thiazole rings, while the LUMO is likely localized on the thiazole ring and the electron-withdrawing nitro group. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the electron-donating ability of the molecule. A higher EHOMO value suggests a better electron donor. researchgate.net The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a better electron acceptor. researchgate.net
The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net DFT calculations provide precise values for these orbital energies, allowing for the prediction of the molecule's kinetic stability and its tendency to undergo charge transfer. researchgate.netresearchgate.net
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| 2-Amino-4-(p-tolyl)thiazole | -5.54 | - | - | B3LYP/6-311G(d,p) researchgate.net |
| 2-Methoxy-1,3-thiazole | -6.27 | - | - | B3LYP/6-311G(d,p) researchgate.net |
| Thiazole-4-carboxaldehyde | -7.44 | - | - | B3LYP/6-311G(d,p) researchgate.net |
| Pyrrole Derivative (NAH) | -6.73 | -2.73 | 4.00 | DFT ekb.eg |
| Pyrrole Derivative (NAM) | -6.43 | -2.83 | 3.60 | DFT ekb.eg |
Molecular Electrostatic Potential (MEP or EPS) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. libretexts.orgresearchgate.net These maps illustrate the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org
In an EPS map, regions of negative potential are typically colored red, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential are colored blue, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a primary site for hydrogen bonding and electrostatic interactions. researchgate.netnih.gov The hydrogen atoms on the pyrrole ring would likely show positive potential. Such maps are crucial for understanding non-covalent interactions, particularly in the context of drug-receptor binding. chemrxiv.org
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). dergipark.org.tratlantis-press.com
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) is a measure of resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Softness (σ) is the reciprocal of hardness and indicates a higher reactivity. researchgate.net
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The Fukui function helps to localize electrophilic and nucleophilic centers on a molecule. mdpi.com Studies have shown that nitro groups in aromatic systems can lead to unusual negative values for the Fukui function, which is related to the low electron density in the HOMO near the "electron attracting" nitro moiety. mdpi.com This analysis would pinpoint specific atoms on the pyrrole and thiazole rings that are most susceptible to attack, providing a more detailed picture of the molecule's chemical behavior.
| Compound | Hardness (η) | Softness (σ) | Electronegativity (χ) |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl) thiazole (Compound 1) | 2.592 | 0.385 | 3.061 |
| Thiourea (B124793) derivative (Compound 2) | 1.571 | 0.636 | 4.275 |
| Hydrazine derivative (Compound 3) | 1.832 | 0.545 | 4.102 |
Data derived from a study on 2-amino-4-(4-chlorophenyl) thiazole derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov
For a compound like this compound, which belongs to a class of molecules with known antimicrobial and antitubercular potential, QSAR models can be developed to predict its efficacy. nih.govscispace.comresearchgate.net The process involves several steps:
Data Set Selection: A series of structurally related thiazole or nitroaromatic compounds with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration, MIC) is compiled. mdpi.comresearchgate.net
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological properties. tjnpr.org
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with biological activity. nih.govresearchgate.net For instance, an MLR model might take the form of an equation where the predicted activity (pIC50) is a linear combination of the most relevant descriptors. laccei.org
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.net
QSAR studies on related antitubercular compounds have shown that electronic distribution and specific structural features are often key determinants of activity. scispace.comresearchgate.net A successful QSAR model for this class of compounds could guide the synthesis of novel derivatives of this compound with enhanced biological potency. mdpi.com
Identification of Key Molecular Descriptors
There is no published research identifying key molecular descriptors for this compound through computational analysis.
Molecular Docking Simulations for Ligand-Target Interactions
No molecular docking studies detailing the interaction of this compound with any specific biological macromolecules have been found in the scientific literature.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Information regarding the predicted binding modes or binding affinities for this compound is unavailable.
Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
Specific intermolecular interactions for this compound within a protein active site have not been elucidated in published studies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
There are no available reports on molecular dynamics simulations performed on complexes involving this compound to assess their dynamic behavior and stability.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
No pharmacophore models have been developed based on this compound, nor has it been used as a basis for virtual screening campaigns in published research.
In Silico Prediction of ADMET Properties
Theoretical predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound are not available in the public domain.
Pre Clinical Biological Activity Spectrum and Mechanistic Elucidation of 5 Nitro 2 1h Pyrrol 1 Yl 1,3 Thiazole Derivatives
Antimicrobial Efficacy (In Vitro and In Vivo Animal Models)
Derivatives of 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole have demonstrated significant antimicrobial effects across a range of pathogens in both laboratory settings and animal models. nih.govnih.govplos.org These compounds are part of a larger family of thiazole (B1198619) derivatives recognized for their potent biological activities, which include antibacterial, antifungal, and antiparasitic actions. sapub.orgnih.govnih.gov The core structure, featuring a thiazole ring, is a key component in various therapeutic agents. nih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
The antibacterial properties of thiazole derivatives have been extensively studied, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The introduction of a nitro group, a common feature in many potent antimicrobial agents, often enhances the biological activity of these compounds. ut.ac.ir
The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) mechanisms is crucial in antimicrobial drug development. ultra-fresh.comnih.gov Bactericidal agents directly cause bacterial cell death, often by disrupting the cell wall or inhibiting essential enzymes, leading to irreversible damage. ultra-fresh.comnih.gov In contrast, bacteriostatic agents typically inhibit protein synthesis, effectively halting bacterial replication and allowing the host's immune system to clear the infection. ultra-fresh.comnih.gov The action of an antibiotic can sometimes depend on its concentration; a high concentration of a bacteriostatic agent may exhibit bactericidal effects. ultra-fresh.com The determination of whether an agent is bactericidal or bacteriostatic is often based on the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. nih.gov For some thiazole compounds, rapid bactericidal activity against MRSA has been observed. plos.org
A critical area of research is the activity of these compounds against multi-drug resistant (MDR) bacteria. Several studies have highlighted the potent activity of thiazole derivatives against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.govnih.govmdpi.com
One study investigated a lead thiazole compound and its potent derivative, which demonstrated synergistic activity with vancomycin (B549263) against MRSA. nih.gov Notably, the derivative was capable of re-sensitizing VRSA to vancomycin, significantly reducing its MIC. nih.gov These thiazole compounds also showed superior efficacy in reducing Staphylococcus epidermidis biofilm mass compared to vancomycin. nih.gov Another research effort presented ten thiazole derivatives with strong activity against 18 clinical strains of MRSA and VRSA, with some derivatives rapidly eliminating MRSA growth within six hours. nih.gov Furthermore, certain phenylthiazole compounds have shown potent antimicrobial activity in vivo in a murine skin infection model, effectively reducing the burden of MRSA in skin wounds by over 90%. plos.orgpurdue.edu
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Lead Thiazole 1 | MRSA (6 strains) | 1.3 | plos.org |
| Biphenyl analogue 2 | MRSA (6 strains) | 2.8 - 5.6 | plos.org |
| Butyne analogue 3 | MRSA (6 strains) | 2.8 - 5.6 | plos.org |
| Lead Compound 1a | MRSA (18 strains) | 1.4 - 5.5 | nih.gov |
| Thiazole Derivatives | MRSA & VRSA (18 strains) | 0.4 - 5.5 | nih.gov |
Antifungal Activity against Fungal Species
Thiazole derivatives have also demonstrated significant potential as antifungal agents. sapub.orgresearchgate.net Research has shown that certain thiazole-1,3,5-triazine derivatives exhibit excellent antifungal activity, with some having a minimum inhibitory concentration (MIC) lower than fluconazole (B54011) and equivalent to amphotericin B, particularly against Candida albicans and Candida glabrata. nih.gov The structure-activity relationship studies suggest that the presence of specific hydrophobic fragments on the triazine ring is crucial for this antifungal activity. nih.gov Other studies on different series of thiazole derivatives have reported moderate to promising antifungal activity against various fungal species, including Aspergillus niger. nih.govresearchgate.net
Antiparasitic Activity (e.g., against Giardia lamblia, Cryptosporidium parvum)
The antiparasitic potential of nitro-substituted thiazoles is another significant area of investigation. Nitroheterocyclic drugs, including the thiazole nitazoxanide, are primary agents in the treatment of giardiasis, a diarrheal disease caused by Giardia lamblia. escholarship.orgnih.gov Research has shown that thiazolides with a nitro group at position 5 of the thiazole ring exhibit the best activity against G. lamblia trophozoites in axenic cultures. nih.gov Structural modifications to the nitrothiazole scaffold have led to the development of derivatives with significantly enhanced potency, some showing over a 100-fold increase in activity and the ability to overcome metronidazole (B1676534) resistance. escholarship.org Furthermore, some of these novel compounds have demonstrated oral activity in murine models of giardiasis. escholarship.org Thieno[3,2-b]pyrrole 5-carboxamides have also been identified as potent and selective inhibitors of Giardia duodenalis, with some compounds showing potent cytocidal activity against multiple strains, including metronidazole-resistant parasites. semanticscholar.org
Antitubercular Potential and Mechanisms of Action
Thiazole-containing compounds have been recognized for their antitubercular properties. sapub.org The nitro group is a key pharmacophore in several approved and investigational anti-tuberculosis drugs, which are activated by mycobacterial enzymes. nih.govnih.gov While specific studies focusing solely on the antitubercular activity of this compound are limited in the provided context, the broader class of nitro-containing heterocycles, including thiazoles, is of significant interest in the development of new treatments for tuberculosis. The mechanism of action for many nitro-aromatic antitubercular drugs involves reductive activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacteria. nih.gov
Efficacy against Mycobacterium tuberculosis (Active and Dormant Strains)
Derivatives of 5-nitrothiazole (B1205993) have demonstrated significant potential as antitubercular agents, exhibiting efficacy against both replicating and non-replicating, or dormant, strains of Mycobacterium tuberculosis (MTB). researchgate.netnih.gov In one study, a series of twenty-eight 5-nitrothiazole derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of MTB. researchgate.net Many of these compounds showed greater potency than the reference drug Nitazoxanide (NTZ). researchgate.net
Among the synthesized compounds, eleven derivatives exhibited a minimum inhibitory concentration (MIC) of less than 25 μM. researchgate.net The most active compound identified was 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide, which displayed an MIC of 5.48 μM against the log-phase culture of MTB, making it 29 times more potent than NTZ. researchgate.netnih.gov The activity of these compounds is particularly noteworthy as they target both the active and latent forms of the bacterium, a crucial feature for effective tuberculosis chemotherapy. researchgate.netnih.gov The ability to kill non-replicating mycobacteria is a key characteristic of sterilizing drugs, which are vital for shortening treatment durations and combating persistent infections. researchgate.netnih.gov
Table 1: In Vitro Antitubercular Activity of Selected 5-Nitrothiazole Derivatives against M. tuberculosis H37Rv
| Compound | MIC (μM) | Reference |
|---|---|---|
| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | 5.48 | researchgate.net |
| Nitazoxanide (NTZ) | >159.63 (50 µg/mL) | researchgate.net |
| Isoniazid | >159.63 (50 µg/mL) | researchgate.net |
| Rifampicin | >159.63 (50 µg/mL) | researchgate.net |
Target Identification and Mechanistic Studies (e.g., disruption of membrane potential, enzyme inhibition)
The mechanism of action for 5-nitrothiazole derivatives against Mycobacterium tuberculosis is multifaceted. A primary mechanism, analogous to that of the 5-nitro-thiazolyl drug Nitazoxanide (NTZ), involves the disruption of the bacterial cell membrane's potential and pH homeostasis. researchgate.net This disruption compromises the energy metabolism of the bacterium, leading to cell death.
Furthermore, studies on structurally related 5-nitro-aromatic compounds, such as 5-nitrothiophenes and nitroimidazoles, have revealed a bio-reductive activation pathway. researchgate.netnih.govnih.gov These compounds act as prodrugs that are activated by a deazaflavin (F420)-dependent nitroreductase enzyme, known as Ddn. researchgate.netnih.govnih.gov Upon reduction of the nitro group, reactive nitrogen species, including nitric oxide (NO), are released. researchgate.netnih.gov This release of NO nonspecifically kills M. tuberculosis, irrespective of its growth rate, which explains the activity against both replicating and non-replicating bacteria. nih.gov Mutants resistant to these 5-nitro compounds often show an inability to produce the F420 cofactor, confirming the essential role of this activation pathway. researchgate.netnih.gov This mechanism is shared with other nitro-containing antitubercular drugs like PA-824 (Pretomanid). researchgate.netnih.gov
Anticancer Activity and Molecular Targets (In Vitro Cell Line Studies, In Vivo Animal Models)
Thiazole-based heterocyclic compounds, including this compound derivatives, have demonstrated a broad spectrum of anticancer activities. nih.govnih.govrsc.org In vitro studies have shown that these compounds exhibit considerable antiproliferative effects against various human cancer cell lines. For instance, novel 1,3-thiazole derivatives have shown potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov One particular compound displayed an IC50 value of 5.73 µM against MCF-7 cells, which was more potent than the reference drug staurosporine. nih.gov Other derivatives have been tested against liver cancer (HepG2), colorectal carcinoma (HCT-116), and cervical cancer (Hela) cell lines, showing strong cytotoxic effects. mdpi.combohrium.comnih.gov
The anticancer potential of these compounds has also been explored in vivo. A study using an Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice demonstrated that a novel 1,3-thiazole analog could significantly suppress tumor growth. nih.govrsc.org This in vivo efficacy highlights the therapeutic potential of these derivatives beyond cell-based assays. nih.govrsc.org The broad applicability of the thiazole scaffold is evident in several FDA-approved anticancer drugs, such as Dasatinib and Tiazofurin, which incorporate this heterocyclic ring. nih.govglobalresearchonline.net
Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cell Line | Activity (IC50, µM) | Reference |
|---|---|---|---|
| 1,3-Thiazole derivative (Compound 4) | MCF-7 (Breast) | 5.73 | nih.gov |
| 1,3-Thiazole derivative (Compound 4) | MDA-MB-231 (Breast) | 12.15 | nih.gov |
| 1,3-Thiazole derivative (Compound 4c) | MCF-7 (Breast) | 16.5 | mdpi.com |
| 1,3-Thiazole derivative (Compound 4c) | HepG2 (Liver) | 12.4 | mdpi.com |
| Phthalimide-Thiazole derivative (5b) | MCF-7 (Breast) | 0.2 | nih.gov |
| Phthalimide-Thiazole derivative (5k) | MDA-MB-468 (Breast) | 0.6 | nih.gov |
A key mechanism underlying the anticancer activity of this compound derivatives is their ability to modulate the cell cycle and induce apoptosis (programmed cell death). nih.govbohrium.com Studies have shown that these compounds can cause cell cycle arrest at different phases. For example, treatment of MCF-7 breast cancer cells with a potent 1,3-thiazole derivative led to cell cycle arrest at the G1 stage, while decreasing the cell population in the G2/M phase. nih.gov Another study on 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, a related N-heterocyclic scaffold, found that the lead compound induced S-phase cell cycle arrest. semanticscholar.org
In addition to halting cell cycle progression, these compounds are effective inducers of apoptosis. nih.gov The apoptotic mechanism has been shown to involve the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov Treatment of cancer cells with thiazole derivatives has been linked to increased caspase-3 activity and DNA fragmentation, both hallmarks of apoptosis. nih.gov Furthermore, these compounds can modulate the expression of key apoptotic regulatory proteins, such as those in the BCL-2 family, to promote cell death through the intrinsic pathway. nih.gov In vivo studies have also confirmed the modulation of apoptotic biomarkers following treatment with thiazole analogs. nih.govrsc.org
The anticancer effects of this compound and related derivatives are often tied to their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation. nih.govrsc.org Protein kinases are a major class of targets for these compounds. nih.govrsc.org The thiazole scaffold has a high potential for interacting with various protein kinases. nih.govrsc.org Specific derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. nih.govmdpi.com One compound demonstrated a VEGFR-2 inhibitory IC50 of 0.093 µM. nih.gov Other kinases targeted by thiazole derivatives include Aurora kinases and protein kinase CK2. nih.gov
Another important class of enzymes inhibited by these compounds is topoisomerases. nih.govmdpi.com Topoisomerases are essential for managing DNA topology during replication and transcription, making them excellent targets for anticancer agents. nih.gov Certain pyrano[2,3-d]thiazole derivatives have been identified as potential topoisomerase II inhibitors. nih.govresearchgate.net Similarly, thiazole-based stilbene (B7821643) analogs have been developed as potent DNA topoisomerase IB inhibitors. mdpi.com By disrupting the function of these essential enzymes, the compounds prevent cancer cells from properly replicating their DNA, leading to cell death. nih.gov
Anti-inflammatory Activity and Mechanistic Insights (e.g., COX/LOX inhibition, cytokine modulation)
In addition to their antitubercular and anticancer properties, thiazole derivatives have been recognized for their anti-inflammatory activities. ontosight.aiijastnet.comnih.gov Pre-clinical studies have demonstrated the efficacy of these compounds in animal models of inflammation. For example, in a carrageenan-induced rat paw edema model, newly synthesized thiazole derivatives showed promising anti-inflammatory effects. ijastnet.com
The mechanism behind this activity is often linked to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. A study on pyrazole-clubbed thiazole derivatives found that specific compounds exhibited significant in vitro inhibitory activity against both COX-1 and COX-2 isozymes. nih.gov One derivative showed nearly equipotent COX-1 inhibition compared to the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, while another showed a higher selectivity index for COX-2. nih.gov By inhibiting these enzymes, thiazole derivatives can effectively reduce the production of pro-inflammatory mediators. Other mechanistic insights include the modulation of nitric oxide metabolites, which also play a role in the inflammatory process. researchgate.net
Role of the Nitro Group in Bioactivation and Selectivity
The 5-nitro group is a critical functional moiety that plays a pivotal role in the biological activity of these thiazole derivatives, particularly in their action against Mycobacterium tuberculosis. nih.govnih.gov This group is not merely a structural component but is essential for the compound's mechanism of action, functioning as a key element in a prodrug activation strategy. researchgate.netnih.govnih.gov
The primary role of the nitro group is in the bioactivation of the compound within the target pathogen. nih.gov The 5-nitrothiazole is reduced by a specific F420-dependent nitroreductase enzyme (Ddn) found in M. tuberculosis. researchgate.netnih.gov This enzymatic reduction generates reactive nitrogen species, including nitric oxide, which are highly toxic to the bacterium. researchgate.netnih.gov This process of bioactivation is crucial for the compound's bactericidal effect. The necessity of the nitro group for activity has been demonstrated in structure-activity relationship studies; the replacement of the nitro group or moving it to a different position on the aromatic ring results in a loss of antitubercular activity. nih.gov This reliance on a specific mycobacterial enzyme for activation also contributes to the compound's selectivity, as the activating enzyme may not be present or as efficient in host cells, thereby reducing potential toxicity. nih.gov
Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of 5 Nitro 2 1h Pyrrol 1 Yl 1,3 Thiazole Derivatives
Systematic Modification of the Thiazole (B1198619) Ring and its Substituents
The introduction of various substituents onto the thiazole ring allows for the fine-tuning of the molecule's physicochemical properties, which in turn influences its biological activity. SAR studies have consistently shown that the electronic nature of these substituents is a key determinant of potency.
Electron-withdrawing groups, such as the essential nitro (-NO2) group at the 5-position, are often crucial for the antimicrobial activity of this class of compounds. This feature is a common characteristic of potent nitro-containing heteroaromatic drugs. nih.govbrieflands.com The strong electron-withdrawing nature of the nitro group is believed to be essential for the mechanism of action, which often involves reductive activation within the target pathogen to generate cytotoxic radical species. nih.gov
Conversely, the introduction of electron-donating groups can modulate the activity in different ways. For instance, studies on related thiazole derivatives have shown that electron-donating groups like methoxy (B1213986) (-OCH3) can also be beneficial for activity, suggesting a complex interplay of electronic effects. nih.gov
Steric factors also play a significant role. The size and shape of substituents can influence how the molecule fits into the active site of its target enzyme or receptor. Bulky substituents may cause steric hindrance, preventing optimal binding and reducing activity. However, in some cases, larger groups can form favorable hydrophobic or van der Waals interactions, enhancing potency. For example, in a series of related 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles, altering the bulk of the alkylthio side chain at the C-2 position significantly changed the inhibitory activity against Helicobacter pylori. brieflands.com This highlights the importance of optimizing steric bulk to achieve maximal biological effect.
Interactive Table: Effect of Thiazole Ring Substituents on Biological Activity
| Substituent Type | General Impact on Activity | Rationale |
|---|---|---|
| Electron-Withdrawing (e.g., -NO2) | Generally essential for high potency | Facilitates reductive activation, a key step in the mechanism of action for many nitroaromatics. nih.gov |
| Electron-Donating (e.g., -OCH3) | Can be beneficial, activity varies | May alter molecule's electronics to improve target interaction or pharmacokinetic properties. nih.gov |
| Steric Bulk | Activity is sensitive to size and shape | Influences binding affinity with the target site; optimal size is required to avoid steric clash while maximizing favorable interactions. brieflands.com |
The position of substituents on the thiazole ring is as critical as their intrinsic properties. The thiazole ring has limited positions for substitution (typically C4 and C5, as C2 is occupied by the pyrrole (B145914) ring). The localization energies predict that the order of electrophilic reactivity is C5 > C2 > C4, while for nucleophilic reactivity, it is C2 > C5 > C4. ijper.org
The 5-position is almost universally occupied by a nitro group, which is considered a cornerstone for the activity of this compound class against pathogens like Mycobacterium tuberculosis. nih.gov This specific placement creates a distinct electronic profile necessary for its biological function.
Substitutions at the C4 position have been explored to modulate activity. Attaching different aryl groups or other functional moieties at this position can significantly alter the compound's potency and spectrum of activity. For instance, in related thiazole series, the introduction of substituted phenyl rings at the C4 position has been a common strategy to explore new interactions with the biological target. nih.gov The nature of the substituent on this appended phenyl ring (e.g., halogens, methyl groups) further refines the activity profile, again underscoring the interplay between electronic and steric effects based on their specific location. mdpi.com
Exploration of Variations in the Pyrrole Moiety and its Linkage
The pyrrole ring is the second key heterocyclic component of the core structure. Its modification offers another avenue to optimize the biological properties of the derivatives.
Halogenation of the pyrrole ring, particularly with chlorine, is a common strategy that often leads to enhanced biological activity. nih.gov For example, 3,4-dichloropyrrole derivatives have shown potent in vitro activity in other compound series. The inclusion of electron-withdrawing halogen atoms on the electron-rich pyrrole ring can modulate the molecule's bioactivity. nih.gov
The presence of a nitro group on the pyrrole ring has also been shown to improve the minimum bactericidal concentration (MBC) of some pyrrolomycin derivatives against certain bacterial strains. nih.gov This suggests that, similar to the nitro group on the thiazole ring, a nitro substituent on the pyrrole can contribute to the antimicrobial mechanism.
Furthermore, the position and nature of other substituents, such as methyl or phenyl groups, can influence potency. High substitution of the pyrrole with phenyl groups has been found to favor antibacterial activity in some contexts. nih.gov
Interactive Table: Impact of Pyrrole Ring Substituents
| Substituent | Position | Effect on Antibacterial Activity | Reference |
|---|---|---|---|
| Monochloride | Various | More significant activity than dichloride-substituted analogues in some series. | nih.gov |
| 3,4-Dichloro | 3 and 4 | Potent in vitro activity observed in certain pyrrolamide series. | nih.gov |
| Nitro Group | Various | Improved MBC against Staphylococcus aureus or Pseudomonas aeruginosa in pyrrolomycin derivatives. | nih.gov |
| Phenyl Groups | Various | High substitution can favor antibacterial activity. | nih.gov |
Pharmacophore Identification and Mapping
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For nitro-heterocyclic compounds with antitubercular activity, several key features have been identified. nih.govresearchgate.net
A typical pharmacophore model for this class of compounds highlights the critical importance of:
The Nitro Group: This feature is paramount and acts as a hydrogen bond acceptor. Its presence and specific location are consistently identified as necessary for potent activity. nih.govresearchgate.net
Hydrogen Bond Acceptors: Besides the nitro group, other nitrogen or oxygen atoms within the heterocyclic rings can act as hydrogen bond acceptors, forming crucial interactions with the target protein. nih.gov
Aromatic/Hydrophobic Regions: The planar surfaces of the thiazole and pyrrole rings constitute important hydrophobic or aromatic regions that engage in favorable interactions (e.g., pi-pi stacking) within the binding site. nih.gov
Pharmacophore models for related nitroimidazole antitubercular agents, such as PA-824, have successfully identified a five-point pharmacophore: a nitro group, three hydrogen bond acceptor features, and a distal aromatic ring. nih.govresearchgate.net Applying this logic to 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole, the nitro-thiazole moiety serves as the crucial nitro-aromatic component, while the pyrrole ring can be considered a key hydrophobic/aromatic feature. The nitrogen and sulfur atoms of the thiazole ring, along with the pyrrole nitrogen, contribute to the hydrogen bond acceptor features. These models serve as valuable guides for designing new, more potent derivatives by ensuring that proposed modifications retain these essential pharmacophoric features. researchgate.net
Essential Structural Features for Potent Biological Activity
The biological activity of 5-nitro-1,3-thiazole derivatives is intrinsically linked to specific structural motifs that govern their interaction with biological targets. Research into this class of compounds has consistently highlighted the importance of the 5-nitro group on the thiazole ring. This electron-withdrawing group is often crucial for the compound's mechanism of action, which can involve the inhibition of essential enzymes in anaerobic bacteria and parasites. nih.gov For instance, in the well-studied 5-nitrothiazole (B1205993) drug, Nitazoxanide, the 5-nitro group is vital for its antimicrobial activity. nih.gov
The 2-substituent on the thiazole ring also plays a significant role in modulating the biological activity. While the title compound features a 1H-pyrrol-1-yl group, many studied analogues are 2-amino-5-nitrothiazoles. ontosight.airesearchgate.net In these analogues, modifications to the amino group have been extensively explored. For example, acylation of the 2-amino group to form amides has been a common strategy to produce potent derivatives. nih.govresearchgate.net The nature of the acyl group, whether aromatic or heteroaromatic, can significantly influence the potency and spectrum of activity. researchgate.net
The following table summarizes the key structural features and their impact on biological activity based on studies of related 5-nitrothiazole derivatives.
| Structural Feature | Observation | Impact on Activity | Reference(s) |
| 5-Nitro Group | Considered essential for the mechanism of action in many anaerobic pathogens. | Crucial for potent antimicrobial activity. | nih.govnih.gov |
| 2-Substituent | The nature of the substituent (e.g., pyrrole, substituted amine) significantly influences potency. | Modulation of biological activity and target specificity. | ontosight.airesearchgate.net |
| Acyl Group on 2-Amino Derivatives | Aromatic and heteroaromatic acyl groups have been shown to be effective. | Can enhance potency and broaden the spectrum of activity. | nih.govresearchgate.net |
| Substituents on the Thiazole Ring | Steric and electronic effects of additional substituents can alter the conformation and electronic properties of the molecule. | Can either enhance or diminish activity depending on the nature and position of the substituent. | nih.gov |
Comparison with Known Drug Pharmacophores
The 5-nitrothiazole scaffold present in this compound can be compared to several known drug pharmacophores, particularly those found in antimicrobial and anticancer agents. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
One of the most relevant comparisons is with Nitazoxanide , a broad-spectrum antiparasitic and antiviral drug. nih.gov Nitazoxanide features a 2-acetylamino-5-nitrothiazole core. The 5-nitrothiazole moiety is the key pharmacophoric element responsible for its mechanism of action, which involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism. nih.govnih.gov The this compound shares this critical 5-nitrothiazole core, suggesting a potential for a similar mechanism of action against anaerobic organisms.
The 5-nitroheterocyclic pharmacophore is also present in other classes of antimicrobial drugs, such as the nitroimidazoles (e.g., metronidazole). brieflands.com While both contain a nitro group on a five-membered heterocyclic ring, the mechanism of action can differ. For instance, the activity of metronidazole (B1676534) is dependent on the reductive activation of the nitro group within the target cell, a mechanism not observed for Nitazoxanide. nih.gov
In the realm of oncology, various heterocyclic scaffolds, including thiazoles, are integral to the design of targeted therapies. For example, some 2-aminothiazole (B372263) derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation. nih.gov While the primary focus for 5-nitrothiazoles has been on infectious diseases, their potential as anticancer agents is also being explored, with some studies showing that Nitazoxanide can inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. nih.gov
The table below provides a comparison of the 5-nitrothiazole pharmacophore with other known drug pharmacophores.
| Pharmacophore | Example Drug(s) | Therapeutic Area | Key Features |
| 5-Nitrothiazole | Nitazoxanide | Antiparasitic, Antiviral | 5-nitro group on a thiazole ring, essential for PFOR inhibition. |
| 5-Nitroimidazole | Metronidazole, Tinidazole | Antibacterial, Antiprotozoal | 5-nitro group on an imidazole (B134444) ring, requires reductive activation. |
| 2-Aminothiazole | Dasatinib (contains a modified thiazole) | Anticancer (Kinase inhibitor) | The thiazole ring acts as a scaffold for presenting substituents that interact with the kinase active site. |
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.com
Enhancement of Potency and Selectivity
Strategies to enhance the potency and selectivity of this compound derivatives would likely involve systematic modifications of its core structure. nih.gov Based on the SAR of related compounds, several approaches can be considered:
Modification of the 2-substituent: The 1H-pyrrol-1-yl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its interaction with the target. nih.gov Alternatively, replacing the pyrrole ring with other five- or six-membered heterocycles could explore new binding interactions. nih.gov
Introduction of substituents on the pyrrole ring: Adding substituents to the pyrrole ring can alter the lipophilicity and steric profile of the molecule, potentially leading to improved target engagement and selectivity. nih.gov
Bioisosteric replacement: The nitro group, while often essential for activity, can sometimes be associated with toxicity. Exploring bioisosteric replacements for the nitro group, such as a cyano or a sulfone group, could potentially retain activity while improving the safety profile.
A study on N-aryl-2,5-dimethylpyrroles, which share a pyrrole motif, demonstrated that replacing a cyclohexyl group with a larger, more lipophilic cyclohexanemethyl substituent led to improved antimycobacterial activity. nih.gov This highlights the importance of optimizing lipophilicity for cell penetration.
Strategies for Modulating Biological Target Interaction
Modulating the interaction with the biological target is key to improving efficacy and reducing off-target effects. patsnap.com For 5-nitrothiazole derivatives, where the target is often an enzyme like PFOR, strategies could include:
Structure-based drug design: If the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to design modifications that enhance binding affinity and specificity. frontiersin.org This can involve designing substituents that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the active site.
Kinetic studies: Analyzing the kinetics of target inhibition can provide insights into the mechanism of action (e.g., reversible vs. irreversible inhibition) and guide modifications to improve the duration of action.
Multi-target drug design: Given that compounds like Nitazoxanide have been found to have multiple biological targets, a deliberate strategy could be to design derivatives that interact with multiple targets relevant to a particular disease, potentially leading to synergistic effects and a lower likelihood of resistance development. frontiersin.orgbenthamdirect.com
Research on Nitazoxanide has revealed that it may have several molecular targets, and molecular docking studies have been used to investigate its binding affinity with various proteins, such as SRC, EGFR, and mTOR, in the context of cancer therapy. frontiersin.org
Design and Synthesis of Hybrid Molecules Incorporating the 5-nitro-1,3-thiazole Scaffold
The design and synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single molecule, is a promising strategy for developing novel therapeutic agents with improved efficacy or a dual mechanism of action. ucl.ac.ukacs.org
The 5-nitro-1,3-thiazole scaffold can be coupled with other biologically active moieties to create hybrid molecules. For example, it could be linked to:
Quinolones or Fluoroquinolones: These are well-known antibacterial agents that inhibit DNA gyrase. A hybrid molecule could potentially have a dual mechanism of action, targeting both PFOR and DNA gyrase, which might be effective against a broader spectrum of bacteria and reduce the risk of resistance.
Azole antifungals (e.g., fluconazole): Linking the 5-nitrothiazole scaffold to an azole moiety could result in a hybrid with both antibacterial and antifungal properties. nih.gov
Kinase inhibitors: For anticancer applications, the 5-nitrothiazole scaffold could be incorporated into molecules designed to inhibit specific protein kinases that are overactive in cancer cells. nih.gov
For instance, novel thiadiazole-thiazolone hybrids have been designed and synthesized as potential inhibitors of the human mitotic kinesin Eg5, an anticancer target. ucl.ac.uk This demonstrates the feasibility of creating hybrid molecules based on thiazole and related heterocycles.
Chemical Reactivity, Stability, and Advanced Synthetic Transformations of 5 Nitro 2 1h Pyrrol 1 Yl 1,3 Thiazole
General Reactivity Profile of Nitrothiazoles and Pyrroles
The reactivity of 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole is best understood by considering the distinct chemical natures of its two heterocyclic components, which mutually influence each other.
Nitrothiazole Moiety: The thiazole (B1198619) ring is generally considered an electron-deficient aromatic system. The presence of a strongly electron-withdrawing nitro group at the C5 position profoundly accentuates this deficiency. smolecule.com This has two major consequences for the ring's reactivity:
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it highly resistant to attack by electrophiles.
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the thiazole ring for attack by nucleophiles. libretexts.org While the parent molecule lacks a suitable leaving group for a direct SNAr reaction, this property is crucial for the synthesis of its analogs. The addition of a nucleophile is typically the rate-limiting step in this type of reaction. nih.gov
The most common reaction involving the nitro group itself is its reduction. Under various reducing conditions, it can be converted sequentially to nitroso, hydroxylamino, and ultimately amino functionalities. This transformation is fundamental to the mechanism of action for many nitroheterocyclic drugs.
Pyrrole (B145914) Moiety: In contrast to the thiazole ring, the pyrrole ring is an electron-rich five-membered heterocycle. It is highly susceptible to electrophilic substitution, with a reactivity far exceeding that of benzene. onlineorganicchemistrytutor.com Attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). onlineorganicchemistrytutor.com In this compound, the pyrrole nitrogen is already substituted, directing any electrophilic attack to the carbon atoms of the pyrrole ring.
Combined Reactivity: The linkage of these two rings creates a molecule with dual reactivity. The electron-withdrawing 5-nitro-2-thiazolyl group reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles than unsubstituted pyrrole. Nonetheless, electrophilic substitution on the pyrrole ring remains a viable reaction pathway. Conversely, the pyrrole moiety acts as an electron-donating group toward the thiazole ring, but this effect is largely negated by the powerful deactivating influence of the nitro group.
The primary sites for chemical reactions are therefore predicted to be:
The nitro group (reduction).
The pyrrole ring (electrophilic substitution, likely at the C2' and C5' positions).
The thiazole ring (nucleophilic substitution, primarily relevant for analogs possessing a leaving group).
Table 1: Predicted Reactivity Profile of this compound
| Reaction Type | Reagent Example | Predicted Outcome | Commentary |
| Reduction | Sn/HCl, H₂/Pd-C | Reduction of NO₂ to NH₂ | A highly favorable and common reaction for nitroaromatic compounds. |
| Electrophilic Substitution | Br₂ in CCl₄ (Halogenation) | Bromination on the pyrrole ring | Reaction is expected to be slower than with unsubstituted pyrrole due to the deactivating effect of the nitrothiazole group. |
| Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | Nitration on the pyrrole ring | Requires carefully controlled conditions to avoid degradation. |
| Nucleophilic Substitution | N/A | Not favored | The parent molecule lacks a suitable leaving group on the thiazole ring. |
Advanced Synthetic Transformations for Analog Development
The development of analogs of this compound leverages modern synthetic methodologies to modify its core structure. These transformations are key to creating libraries of related compounds for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For analog development, a halogenated precursor, such as a bromo- or chloro-substituted variant of the title compound, would be an ideal substrate.
Suzuki-Miyaura Coupling: Reaction of a halogenated analog with boronic acids or esters can introduce a wide variety of aryl or vinyl groups. nih.gov
Heck Coupling: This reaction would allow for the introduction of alkene functionalities.
Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various amine derivatives. youtube.com
Recent advances have even demonstrated the use of the nitro group itself as a coupling partner in certain palladium-catalyzed reactions, offering a direct route for functionalization without prior halogenation. nih.gov
Functionalization via the Reduced Nitro Group: A versatile strategy for analog synthesis involves the initial reduction of the nitro group to an amine, yielding 2-(1H-pyrrol-1-yl)thiazol-5-amine. This primary amine is a synthetic handle for numerous subsequent reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form a diverse range of amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.
Click Chemistry: The synthesis of nitroheterocyclic derivatives has been facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." acs.org This involves creating an azide- or alkyne-functionalized version of the core molecule, which can then be readily coupled with a complementary reaction partner to form a triazole-linked conjugate.
Table 2: Examples of Synthetic Transformations for Analog Development
| Starting Material | Reaction Type | Reagent Example | Product Type |
| Bromo-substituted analog | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted analog |
| This compound | Reduction | SnCl₂, HCl | 5-amino analog |
| 5-amino analog | Acylation | Acetyl chloride, base | 5-acetamido analog |
| Alkyne-functionalized analog | CuAAC Click Chemistry | Organic azide, Cu(I) catalyst | Triazole-linked conjugate |
Photochemical and Electrochemical Properties (if relevant to academic research)
The presence of the nitroaromatic system suggests that this compound possesses relevant photochemical and electrochemical properties that are areas of active academic inquiry.
Photochemical Properties: Nitroaromatic compounds are known to be photochemically active. dtic.mil Upon absorption of UV light, they can undergo several relaxation pathways. nih.gov A dominant process for many nitroaromatics is an extremely fast intersystem crossing (ISC) from the initially excited singlet state to a triplet state, often occurring on a sub-picosecond timescale. rsc.org This rapid ISC can make such compounds appear non-fluorescent. rsc.org
Subsequent photochemical reactions from the excited state can be complex and may include:
Photodissociation: Cleavage of the C-NO₂ bond to release nitric oxide (NO•). rsc.org
Photoreduction: In the presence of hydrogen donors, the excited nitro group can be reduced.
HONO Formation: The photolysis of nitroaromatic compounds deposited on surfaces can be a source of atmospheric nitrous acid (HONO). acs.org
Therefore, it is expected that this compound would be sensitive to light, potentially undergoing degradation upon prolonged exposure to UV radiation. noaa.gov
Electrochemical Properties: The electrochemistry of nitroaromatic compounds is well-documented and is central to their biological activity. uchile.cl The nitro group is readily reduced electrochemically. The initial and most critical step is a one-electron reduction to form a nitro radical anion (R-NO₂•⁻). uchile.cl This process is often reversible and can be observed using techniques like cyclic voltammetry.
The subsequent fate of this radical anion depends heavily on the conditions, such as pH and the presence of oxygen. The complete reduction pathway involves multiple electron and proton transfer steps, as summarized below.
Table 3: General Electrochemical Reduction Pathway of a Nitroaromatic Group (R-NO₂)
| Step | Reaction | Electrons (e⁻) / Protons (H⁺) | Product |
| 1 | R-NO₂ + e⁻ ⇌ R-NO₂•⁻ | 1 e⁻ | Nitro radical anion |
| 2 | R-NO₂•⁻ + e⁻ + 2H⁺ → R-N(OH)₂ | 1 e⁻, 2 H⁺ | Dihydroxylamine derivative |
| 3 | R-N(OH)₂ - H₂O → R-NO | - | Nitroso derivative |
| 4 | R-NO + 2e⁻ + 2H⁺ → R-NHOH | 2 e⁻, 2 H⁺ | Hydroxylamine derivative |
| 5 | R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O | 2 e⁻, 2 H⁺ | Amine derivative |
| This represents a generalized pathway; the exact mechanism and intermediates can vary with conditions. |
Studies on related compounds like 2-amino-5-nitrothiazole (B118965) show that these redox processes are pH-dependent. researchgate.net The formation and reactivity of the nitro radical anion are of particular interest, as this species is often implicated in the cytotoxic effects of nitroaromatic drugs.
Stability Studies under Various Chemical Conditions (e.g., pH, redox environment)
The stability of this compound is dictated by the resilience of its heterocyclic rings and the robust, yet reactive, nitro group.
pH Stability:
Acidic Conditions: The compound is expected to be relatively stable in mild acidic conditions. The thiazole ring nitrogen is weakly basic and can be protonated under strongly acidic conditions. Direct nitration of 2-aminothiazole (B372263), a related precursor, is often carried out in concentrated sulfuric acid, indicating the thiazole ring's resilience, though extreme conditions can lead to hydrolysis or decomposition. nih.govgoogle.com
Basic Conditions: In strongly alkaline solutions, aromatic nitro compounds can sometimes form colored Meisenheimer complexes with hydroxide (B78521) ions or undergo decomposition. The stability in basic media would need to be determined experimentally, but harsh basic conditions could potentially lead to ring-opening or other degradation pathways.
Neutral Conditions: The compound is expected to be stable under normal, neutral pH conditions. ontosight.ai
Redox Environment:
Oxidizing Conditions: The molecule is generally stable towards oxidizing agents, although very strong oxidants could potentially degrade the pyrrole ring. The nitro group is already in a high oxidation state.
Reducing Conditions: The compound is highly sensitive to reducing environments. As discussed in the reactivity and electrochemistry sections, the nitro group is readily reduced. This is the most significant chemical instability of the molecule. This reduction can be achieved chemically (e.g., with metals in acid) or enzymatically (e.g., by nitroreductases in biological systems). This susceptibility to reduction is a key feature, often exploited for pro-drug activation. nih.gov
Table 4: Predicted Stability of this compound
| Condition | Stability | Potential Reactions |
| Strong Acid (e.g., conc. H₂SO₄) | Moderate | Protonation of thiazole nitrogen; potential for slow hydrolysis/degradation. |
| Strong Base (e.g., conc. NaOH) | Low to Moderate | Potential for decomposition or Meisenheimer complex formation. |
| Neutral pH (Aqueous) | High | Generally stable. |
| Oxidizing Agents (e.g., H₂O₂) | High | Relatively stable, though the pyrrole ring may be susceptible to strong oxidants. |
| Reducing Agents (e.g., Sn/HCl) | Very Low | Rapid reduction of the nitro group to an amino group. |
| UV Light Exposure | Low | Prone to photochemical degradation. |
Future Research Directions and Translational Potential in Pre Clinical Drug Discovery
Development of Novel 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole Derivatives with Improved Profiles
The development of novel analogs of this compound is a primary avenue for future research. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govijper.org Based on research into related thiazole (B1198619) and nitro-aromatic compounds, several strategies can be envisioned. brieflands.comnih.govnih.gov
Key areas for chemical modification include:
Substitution on the Pyrrole (B145914) Ring: Introducing various substituents (e.g., alkyl, aryl, halogen groups) at different positions on the pyrrole ring could modulate lipophilicity and electronic properties, potentially influencing target binding and cell permeability.
Modification of the Nitro Group: While essential for the mechanism of action in many antimicrobial nitro-heterocycles, the nitro group can be associated with toxicity. Research could explore its replacement with other electron-withdrawing bioisosteres to create safer profiles.
Alterations to the Thiazole Core: Although more synthetically challenging, modifications to the thiazole ring itself could lead to entirely new classes of compounds with unique biological activities. nih.gov
These synthetic efforts aim to create a library of derivatives with improved profiles for specific therapeutic targets.
| Modification Strategy | Rationale | Desired Improvement | Example Substituent/Change |
|---|---|---|---|
| Substitution on Pyrrole Ring | Modulate lipophilicity, steric bulk, and electronic distribution to enhance target-specific interactions. | Increased potency, improved selectivity, better pharmacokinetic properties (ADME). | -CH3, -Cl, -F, -C6H5 |
| Bioisosteric Replacement of Nitro Group | Reduce potential for non-specific cytotoxicity and genotoxicity associated with nitroaromatics. | Improved safety profile, reduced off-target effects. | -CN, -SO2CF3 |
| Addition of Linkers/Side Chains | Introduce flexible or rigid linkers attached to the pyrrole or thiazole ring to probe larger binding pockets. | Enhanced binding affinity, potential for new target interactions. | Alkyl chains, ether linkers, amide-linked moieties. |
Exploration of New Biological Targets and Disease Indications (Pre-clinical)
While nitrothiazoles are well-known for their antimicrobial properties against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, the thiazole scaffold is a versatile pharmacophore found in drugs for a wide array of diseases. nih.govnih.gov Future pre-clinical research should explore the activity of this compound and its derivatives against new biological targets.
Potential new disease indications for exploration include:
Neurodegenerative Diseases: Thiazole derivatives have been investigated for potential roles in treating conditions like Alzheimer's and Parkinson's disease. nih.gov Potential targets in this area include enzymes like cholinesterases or kinases involved in neuronal pathways. nih.gov
Oncology: The thiazole ring is a core component of several anticancer agents. nih.govmdpi.com Derivatives could be screened against various cancer cell lines and key protein targets involved in cancer progression, such as protein kinases (e.g., VEGFR-2), tubulin, or topoisomerases. mdpi.comfrontiersin.org
Kinetoplastid Diseases: Beyond common protozoa, there is potential for activity against other neglected tropical diseases caused by kinetoplastid parasites, such as Leishmaniasis and Trypanosomiasis. nih.govnih.gov
Bacterial Infections: With rising antimicrobial resistance, novel antibacterial agents are urgently needed. Derivatives could be tested against multidrug-resistant bacterial strains. bsmiab.org
| Disease Indication | Potential Biological Target Class | Example Targets | Rationale |
|---|---|---|---|
| Cancer | Protein Kinases | VEGFR-2, EGFR | Thiazole is a known scaffold in kinase inhibitors, crucial for anti-angiogenesis and cell proliferation. mdpi.comrsc.org |
| Neurodegenerative Diseases | Enzymes in Neurotransmission | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | The thiazole core has shown potential in modulating CNS targets. nih.govnih.gov |
| Parasitic Diseases (Neglected) | Parasite-specific Enzymes | Nitroreductases, Trypanothione Reductase | Leverages the known anti-parasitic activity of the 5-nitrothiazole (B1205993) moiety against new organisms. nih.govnih.gov |
| Bacterial Infections | Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | The thiazole structure is present in some antibiotics and offers a scaffold for developing new antibacterial agents. frontiersin.org |
Integration of Advanced Computational Methods in Design and Optimization
Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the design and optimization of lead compounds. These techniques can predict the properties of novel derivatives of this compound before they are synthesized, saving time and resources.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can predict the potency of new, unsynthesized derivatives and identify key molecular descriptors (e.g., lipophilicity, electronic properties) that are critical for activity. researchgate.netlaccei.org
Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of a biological target, such as an enzyme's active site. researchgate.net Docking studies can predict binding affinity and orientation, helping to rationalize observed SAR and guide the design of derivatives with improved target engagement. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the binding interaction and conformational changes that may occur.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
| Computational Method | Application in Drug Design | Information Gained |
|---|---|---|
| QSAR | Predict the activity of new derivatives; identify key physicochemical properties for optimization. | Predicted IC50/EC50 values, importance of descriptors like LogP, molar refractivity. |
| Molecular Docking | Predict binding mode and affinity to a specific protein target; prioritize compounds for synthesis. | Binding energy (kcal/mol), key interacting amino acid residues, hydrogen bonds. researchgate.net |
| ADMET Prediction | Filter out compounds with predicted poor pharmacokinetic profiles or toxicity issues early on. | Predicted aqueous solubility, blood-brain barrier permeability, potential for liver toxicity. |
Mechanistic Studies on the Basis of Resistance Development (Microbial/Cancer)
A significant challenge in the long-term viability of antimicrobial and anticancer drugs is the development of resistance. For nitro-heterocyclic compounds, a primary mechanism of microbial resistance involves the downregulation or mutation of nitroreductase enzymes, which are required to activate the prodrug into its cytotoxic form. nih.govnih.gov
Future research should focus on:
Identifying Resistance Mechanisms: For any derivative showing promising activity, it is crucial to generate resistant microbial strains or cancer cell lines in the laboratory. Whole-genome sequencing and proteomic analysis of these resistant organisms can identify the specific genetic mutations or changes in protein expression that confer resistance.
Circumventing Resistance: Understanding the resistance mechanism allows for the design of new derivatives that can overcome it. nih.gov For example, if resistance is due to the loss of a specific activating enzyme, a new analog could be designed that is activated by a different enzymatic pathway.
Exploring Alternative Mechanisms of Action: It is possible that this compound derivatives may have mechanisms of action beyond the reductive activation of the nitro group. Studies could investigate inhibition of other critical enzymes or disruption of other cellular processes.
| Organism Type | Potential Resistance Mechanism | Investigative Approach |
|---|---|---|
| Microbial (e.g., Bacteria, Protozoa) | Decreased activity of nitroreductase enzymes required for prodrug activation. nih.gov | Generate resistant strains and perform genomic/proteomic analysis to identify mutated enzymes. |
| Microbial (General) | Increased expression of efflux pumps that remove the drug from the cell. youtube.com | Measure intracellular drug accumulation; test for synergy with known efflux pump inhibitors. |
| Cancer Cells | Alteration of the drug target, preventing binding. | Sequence the target protein's gene in resistant cell lines. |
| Cancer Cells | Activation of alternative survival pathways to bypass the drug's effect. | Analyze signaling pathways (e.g., phosphorylation cascades) in treated vs. untreated resistant cells. |
Potential as Molecular Probes for Biological Systems
Beyond therapeutic applications, derivatives of this compound could be developed as molecular probes to study biological systems. A molecular probe is a molecule designed to identify, locate, or quantify a specific biological target, such as a protein or enzyme.
To function as a probe, the core scaffold could be modified by:
Attaching a Reporter Group: A fluorescent dye or a biotin (B1667282) tag could be chemically linked to the molecule. If the core scaffold binds selectively to a specific protein, this allows for the visualization (via fluorescence microscopy) or isolation (via affinity purification) of that protein.
Creating an Activity-Based Probe: The molecule could be modified with a reactive group (a "warhead") that forms a covalent bond with its biological target. This allows for irreversible labeling and identification of the target enzyme, which is particularly useful for discovering new drug targets.
Developing Photoaffinity Labels: A photo-reactive group can be incorporated into the structure. Upon exposure to UV light, the probe will covalently bind to any nearby molecules, allowing researchers to map the binding site of the compound in detail.
The development of such probes would not only be a valuable tool for basic research but could also aid in the drug discovery process by confirming target engagement and identifying new biological targets for the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization techniques for 5-nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole?
- Methodological Answer : The compound can be synthesized via ligand substitution reactions using Rh(II) acetate precursors under controlled conditions (e.g., 60°C in methanol, followed by recrystallization in CHCl₃/CCl₄). Characterization typically involves single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry. For example, SC-XRD parameters include a monoclinic system (space group C12/c1) with cell dimensions a = 27.885 Å, b = 11.075 Å, c = 19.496 Å, and β = 125.60° . Complementary techniques like NMR and IR spectroscopy should validate functional groups and purity.
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of this compound?
- Methodological Answer : SC-XRD data collection uses a diffractometer (e.g., Philips PW1100) with CuKα radiation (λ = 1.54183 Å). Data refinement employs SHELX software (e.g., SHELXL-93) to solve and refine the structure. Key parameters include:
Q. What spectroscopic methods confirm the purity and functional groups of the compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies pyrrole and thiazole protons/carbons. IR spectroscopy detects nitro (N–O stretch at ~1520 cm⁻¹) and thiazole ring vibrations. Purity is assessed via HPLC with UV detection at λ = 254 nm, ensuring ≥95% purity for research use .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?
- Methodological Answer : Discrepancies in R-factors or electron density maps may arise from twinning or disordered solvent molecules. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disorder. Cross-validate with independent refinement pipelines (e.g., OLEX2 vs. SHELXE) and compare residual density plots. If conflicts persist, revisit data collection parameters (e.g., temperature, radiation source) .
Q. How to design experiments to study its antitumor mechanisms and immunomodulatory effects?
- Methodological Answer :
- In vitro assays : Evaluate cytotoxicity against cancer cell lines (e.g., HT-29, Jurkat) using MTT assays, with cisplatin as a positive control.
- Apoptosis/Necrosis : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways.
- Immunomodulation : Measure cytokine levels (e.g., IL-10, TNF-α) via ELISA in macrophage co-culture models.
- Mechanistic studies : Perform RNA-seq or Western blotting to identify pathways (e.g., NF-κB) modulated by the compound .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the nitro position to stabilize the thiazole ring.
- Coordination complexes : Synthesize metal complexes (e.g., Rh(II) or Pt(II)) to improve cellular uptake and DNA interaction.
- Hybrid analogs : Combine with pyridyl or chromone moieties to enhance binding to biological targets (e.g., kinases) .
Q. How to address discrepancies between cytotoxicity and immunomodulatory activity in pharmacological studies?
- Methodological Answer : Use dose-response assays to identify non-toxic immunomodulatory concentrations. Compare IC₅₀ values (cytotoxicity) with cytokine modulation thresholds. If cytotoxicity overshadows immune effects, derivatize the compound to reduce lipophilicity (e.g., add polar substituents) or employ prodrug strategies .
Data Contradiction Analysis
- Example : Conflicting SC-XRD results may arise from solvent inclusion or polymorphism. To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
